6-(2-aminophenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione
Description
6-(2-aminophenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core
Properties
IUPAC Name |
6-(2-aminophenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-16-12-8-18(11-6-4-3-5-10(11)15)7-9(12)13(19)17(2)14(16)20/h3-8H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSXEXGEBABPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN(C=C2C(=O)N(C1=O)C)C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminophenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) in n-butanol under reflux conditions . Another route includes reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow synthesis or batch processing with stringent control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-(2-aminophenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at positions activated by the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
6-(2-aminophenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2-aminophenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptor activity by binding to active sites or allosteric sites, thereby affecting biochemical pathways . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: Structurally similar with varied biological activities.
Pyrazolo[3,4-d]pyrimidines: Known for their anti-inflammatory and anticancer properties.
Thieno[2,3-d]pyrimidines: Exhibiting diverse pharmacological effects.
Uniqueness
6-(2-aminophenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of both amino and methyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
